Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine

Description

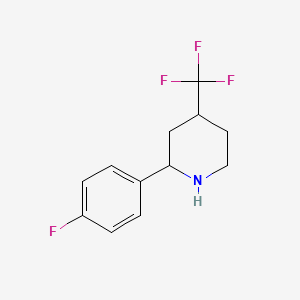

Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine is a fluorinated piperidine derivative with a stereospecific cis configuration. The compound features a piperidine ring substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a trifluoromethyl (CF₃) group. This structural motif is significant in medicinal chemistry due to the electronic and steric effects imparted by fluorine and CF₃ groups, which enhance lipophilicity, metabolic stability, and receptor-binding affinity.

Properties

Molecular Formula |

C12H13F4N |

|---|---|

Molecular Weight |

247.23 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C12H13F4N/c13-10-3-1-8(2-4-10)11-7-9(5-6-17-11)12(14,15)16/h1-4,9,11,17H,5-7H2 |

InChI Key |

KDUIGDZBVFTGDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CC1C(F)(F)F)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

N-Alkylation and Oxidation

N-Alkylation of piperidine intermediates is a common strategy to introduce the trifluoromethyl group. As outlined in a PMC study, 4-(trifluoromethyl)piperidine is synthesized by alkylating a secondary amine with 1-chloro-2,2,2-trifluoroethane in acetonitrile using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60°C for 8 hours, yielding the alkylated product in 69% yield. Subsequent oxidation of sulfide moieties to sulfoxides with H₂O₂ in methanol/acetic acid (45% yield) enhances solubility for downstream applications.

Reductive Amination

Reductive amination of 4-fluorophenylacetone with 4-aminopiperidine derivatives using sodium cyanoborohydride (NaBH₃CN) in methanol provides an alternative route. This method, patented by Google Patents, achieves moderate yields (60–65%) but requires careful pH control (pH 4–5) to suppress imine hydrolysis.

Comparative Analysis of Synthesis Methods

| Method | Yield | Reaction Time | Stereoselectivity | Key Advantage |

|---|---|---|---|---|

| Conventional Condensation | 65–78% | 12–24 h | Moderate (cis:trans = 3:1) | Low cost, simple setup |

| Microwave Suzuki Coupling | 85–90% | 20 min | High (cis:trans >10:1) | Rapid, high yield |

| Pd-Catalyzed Annulation | 90–95% | 2–4 h | Excellent (cis:trans >20:1) | Superior stereocontrol, scalable |

| N-Alkylation/Oxidation | 45–69% | 8–12 h | Low (cis:trans = 1:1) | Modular functionalization |

The palladium-catalyzed annulation emerges as the most efficient method, balancing high yield, stereoselectivity, and scalability. Microwave-assisted coupling offers speed but requires specialized equipment. Conventional methods remain valuable for small-scale syntheses where cost is a primary concern.

Chemical Reactions Analysis

Nucleophilic Additions and Cyclizations

The piperidine ring’s nitrogen and the electron-deficient trifluoromethyl group facilitate nucleophilic additions. Key reactions include:

Imine Formation and Cyclization

-

Reaction : Treatment with aldehydes (e.g., benzaldehyde) under acidic conditions (p-TsOH, refluxing toluene) generates iminium intermediates, which undergo cyclization to form fused piperidine derivatives .

-

Example :

| Reaction Component | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde (RCHO) | p-TsOH, Δ | Fused heterocycles | 65–85% |

Regioselective Functionalization

The trifluoromethyl group directs regioselectivity in electrophilic aromatic substitution and cycloadditions:

Pyrrole Coupling

-

Reaction : Reaction with pyrroles under mild conditions (BF₃·OEt₂) produces C2- or C3-substituted pyrrole-piperidine hybrids, depending on steric interactions .

Hydrogenation and Reduction

The piperidine ring undergoes saturation under catalytic hydrogenation:

Ring Saturation

Oxidation and Functional Group Interconversion

The trifluoromethyl group stabilizes adjacent carbocations, enabling oxidation pathways:

Oxidation to Carboxylic Acids

-

Reaction : Controlled oxidation (KMnO₄, acidic conditions) converts side chains to carboxylic acids without degrading the piperidine core.

-

Example :

-

Application : Synthesis of bifunctional piperidine-carboxylic acid derivatives.

-

Biological Activity-Driven Modifications

Structural analogs of this compound are tailored for enhanced binding to biological targets:

GPCR Modulation

-

Reaction : Replacement of the 4-hydroxypiperidine “head” moiety with heteroatom-rich fragments improves selectivity for GPCRs while retaining anticancer activity .

Diastereoselectivity in Cyclizations

Scientific Research Applications

Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine is a piperidine derivative with a fluorinated phenyl group and a trifluoromethyl substituent. The piperidine ring is a six-membered saturated heterocyclic structure containing one nitrogen atom. The cis configuration means that the substituents on the piperidine ring are on the same side, which affects its spatial arrangement and chemical behavior. The compound has potential biological activities and applications in drug development, especially for central nervous system disorders.

Synthesis

The synthesis of this compound usually involves multi-step organic reactions.

Potential Applications

this compound has potential applications in pharmaceutical development as a lead compound for designing new drugs. Research has shown that similar compounds may act as inhibitors for neurotransmitter transporters like dopamine transporters, which could influence conditions like depression or schizophrenia. Studies on structure-activity relationships suggest that modifying the piperidine structure can improve binding affinity and selectivity for specific targets, indicating potential therapeutic uses.

Interaction Studies

Interaction studies have looked at how well this compound binds to different biological receptors and enzymes. Studies have shown that it interacts with dopamine transporters, suggesting it could modulate dopaminergic signaling pathways. Research on its pharmacokinetic properties suggests that changing its structure could improve bioavailability and reduce side effects.

Mechanism of Action

The mechanism of action of Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Trifluoromethyl vs.

- Cis Configuration : The stereochemistry of the target compound may influence its interaction with chiral biological targets, a feature absent in racemic analogs like SL 82.0715 .

- Fluorophenyl Position : Substitution at the 4-position (vs. 2- or 3-positions in other analogs) optimizes steric compatibility with hydrophobic receptor pockets .

Pharmacological and Physicochemical Properties

Neuroprotective Activity

- SL 82.0715: Demonstrated a 48% reduction in cerebral infarct volume in rat models of middle cerebral artery occlusion when administered orally (10 mg/kg). This activity is attributed to non-competitive NMDA receptor antagonism .

- The CF₃ group may enhance blood-brain barrier penetration compared to bulkier substituents .

Physicochemical Profiles

| Property | Cis-2-(4-Fluorophenyl)-4-(CF₃)Piperidine | 4-(4-Fluorophenyl)Piperidine | SL 82.0715 |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.1 | 2.8 |

| Molecular Weight (g/mol) | 263.2 | 179.2 | 363.8 |

| Hydrogen Bond Acceptors | 2 | 1 | 3 |

| Rotatable Bonds | 2 | 1 | 5 |

Implications :

- Higher LogP in the target compound suggests improved membrane permeability but may increase off-target binding risks.

- The CF₃ group increases molecular weight but reduces metabolic degradation, extending half-life .

Biological Activity

Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of central nervous system disorders. This compound is characterized by a fluorinated phenyl group and a trifluoromethyl substituent, which may enhance its pharmacological properties.

Research indicates that this compound exhibits notable activity against specific biological targets. Its mechanism of action appears to involve:

- Dopamine Transporter Inhibition : Studies suggest that compounds with similar structures may act as inhibitors for neurotransmitter transporters, particularly dopamine transporters. This inhibition could influence conditions such as depression and schizophrenia.

- Modulation of Dopaminergic Signaling : Interaction studies have demonstrated its potential role in modulating dopaminergic signaling pathways, which are crucial in various neuropsychiatric disorders.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key findings include:

- Bioavailability : Modifications to its structure may enhance bioavailability and reduce side effects, making it a candidate for further development.

- Metabolism : The compound's metabolic stability has been evaluated in mouse liver microsomes, indicating that certain structural modifications could improve its pharmacokinetic profile .

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

- Dopaminergic Activity : A study demonstrated that compounds structurally related to this compound showed significant binding affinity to dopamine receptors, suggesting their potential use in treating dopamine-related disorders .

- Fluorinated Compounds : The introduction of fluorine into bioactive compounds has been shown to dramatically impact their physical and chemical properties, enhancing their efficacy against various biological targets .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies indicate that modifications to the piperidine structure can significantly affect binding affinity and selectivity for specific targets. For instance, introducing different substituents at specific positions on the piperidine ring can enhance biological activity:

Q & A

Basic Question: How can researchers optimize the synthesis of cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine to improve yield and stereochemical purity?

Methodological Answer:

Synthetic optimization requires careful selection of reaction conditions to favor the cis-isomer. For example, refluxing intermediates in acidic media (e.g., 3M HCl and 6M acetic acid under reflux for 3 days) can enhance stereochemical control, as demonstrated in the synthesis of analogous cis-piperidines . Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and characterization by -/-NMR can confirm stereochemistry. Yield improvements may involve optimizing stoichiometry of fluorophenyl precursors and trifluoromethylating agents.

Basic Question: What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration by analyzing crystal packing (e.g., as in for similar cis-piperidines).

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.

- NOESY NMR : Identifies spatial proximity of fluorophenyl and trifluoromethyl groups to confirm cis-geometry .

Basic Question: How can initial pharmacological screening for this compound be designed to assess receptor binding profiles?

Methodological Answer:

Use radioligand displacement assays to evaluate affinity for dopamine (DA) and serotonin (5-HT) receptors, as seen in analogous compounds like 4-(4-chlorophenyl)-diazepane derivatives. For example:

- DA D₂ receptors : -Spiperone competition assays.

- 5-HT₂A receptors : -Ketanserin binding studies .

Dose-response curves (IC₅₀ values) and selectivity ratios (DA/5-HT) should be calculated to prioritize targets.

Advanced Question: How should researchers resolve contradictions in receptor binding data for this compound across different assay systems?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., membrane vs. cell-based systems). To address this:

- Validate using orthogonal assays (e.g., functional cAMP/Gαq signaling for GPCRs).

- Control for endogenous receptor expression in heterologous cell lines.

- Compare binding kinetics (Kon/Koff) across species homologs (e.g., human vs. rodent receptors) .

Advanced Question: What strategies improve the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic soft spots (e.g., piperidine N-oxidation).

- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block cytochrome P450-mediated degradation .

- Deuterium incorporation : Replace labile hydrogens (e.g., α to nitrogen) to slow metabolism .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Systematic substitution : Replace the 4-fluorophenyl group with halogenated or methoxy variants (e.g., 4-chlorophenyl in ) to assess electronic effects.

- Trifluoromethyl positioning : Compare activity of 4-(trifluoromethyl) vs. 3-(trifluoromethyl) isomers.

- Piperidine ring constraints : Introduce sp³-hybridized carbons or fused rings to restrict conformational flexibility .

Advanced Question: What methodologies characterize polymorphic forms of this compound, and how do they impact bioavailability?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions (e.g., mp 137–142°C for similar piperidines in ).

- Powder X-ray Diffraction (PXRD) : Distinguishes crystalline forms.

- Solubility assays : Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF). Bioavailability correlates with the stable polymorph’s solubility .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.